Dihydroobionin B Exhibits Sub-Micromolar HIV-1 Integrase Inhibition (IC50 0.44 μM), Outperforming Several Natural Product Inhibitors by 3- to >100-Fold
Dihydroobionin B potently inhibits HIV-1 integrase with an IC50 of 0.44 μM in a biochemical assay [1]. In contrast, other natural product integrase inhibitors show significantly higher IC50 values: integracide B ranges from 4.8 to 15 μM [2], the spiroketal SPK3 exhibits an IC50 of 1.46 μM [3], hernandonine has an IC50 of 16.3 μM, laurolistine 7.7 μM, and myricetin 3.15 μM [4][5]. The observed potency of Dihydroobionin B is approximately 3-fold to >100-fold lower than these comparators.
| Evidence Dimension | HIV-1 Integrase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.44 μM |
| Comparator Or Baseline | Integracide B IC50 = 4.8–15 μM; SPK3 IC50 = 1.46 μM; Hernandonine IC50 = 16.3 μM; Laurolistine IC50 = 7.7 μM; Myricetin IC50 = 3.15 μM |
| Quantified Difference | Dihydroobionin B IC50 is ~3- to >100-fold lower (more potent) |
| Conditions | In vitro HIV-1 integrase strand transfer or coupled biochemical assay (details vary per study) |
Why This Matters
Higher potency enables lower compound concentrations in enzymatic assays, reducing solvent interference, cost, and potential off-target effects.
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